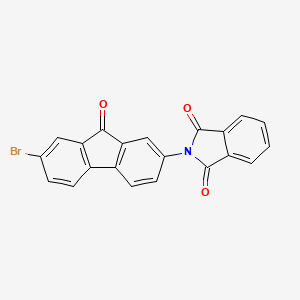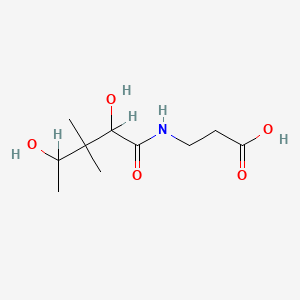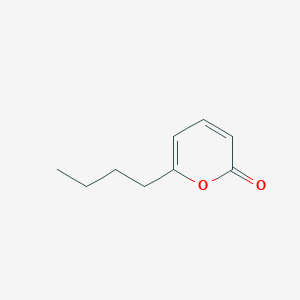![molecular formula C16H20ClNO5 B14738834 Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate CAS No. 5634-76-4](/img/structure/B14738834.png)
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a functionalized N,O,O-ligand that has been studied for its potential in forming bimetallic complexes, which are crucial in enzyme/drug interactions and electron transfer processes .
Métodos De Preparación
The synthesis of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate typically involves the condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters. This reaction is carried out under specific conditions to ensure a good yield of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Aplicaciones Científicas De Investigación
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it valuable in biological studies, particularly in understanding the mechanisms of enzyme inhibition.
Mecanismo De Acción
The mechanism of action of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate involves its ability to coordinate with metal ions such as Mg²⁺ and Mn²⁺. This coordination leads to the formation of bimetallic complexes, which can inhibit the activity of specific enzymes like HIV-1 Integrase. The compound’s structure allows it to interact with the enzyme’s active site, blocking its function and preventing the replication of the virus .
Comparación Con Compuestos Similares
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. Other similar compounds include various substituted malonic esters, which share some chemical properties but differ in their specific applications and reactivity .
Propiedades
Número CAS |
5634-76-4 |
|---|---|
Fórmula molecular |
C16H20ClNO5 |
Peso molecular |
341.78 g/mol |
Nombre IUPAC |
diethyl 2-(N-(2-chloroacetyl)-4-methylanilino)propanedioate |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-15(20)14(16(21)23-5-2)18(13(19)10-17)12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
Clave InChI |
IQYCSASYWGYQFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N(C1=CC=C(C=C1)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


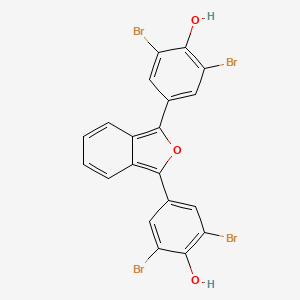
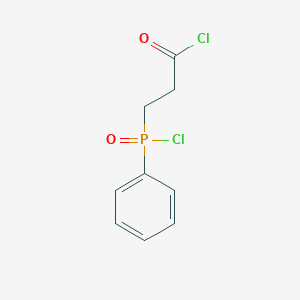
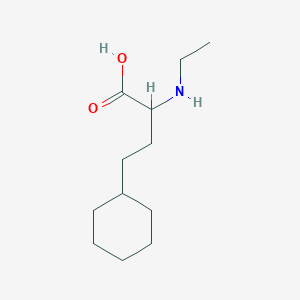

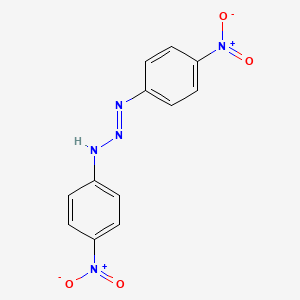
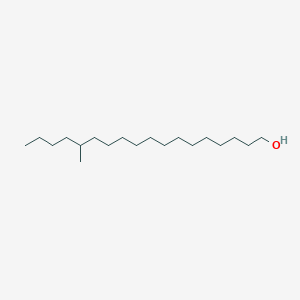
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)

![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
